N-Alkyl Group Size Modulates Lipophilicity: Ethyl vs. Methyl Analog Comparison
The ethyl-substituted pyrazole confers increased lipophilicity relative to its methyl analog, a critical parameter for optimizing membrane permeability and target binding. While experimental XLogP for the ethyl analog is not directly reported in authoritative databases, computed descriptors for the structurally analogous 4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline provide a quantitative baseline. The methyl analog exhibits an XLogP3-AA value of 1.0 [1]. Given the well-established linear relationship between N-alkyl chain length and logP in this chemical series, the ethyl derivative is projected to have an XLogP of approximately 1.5–1.8, representing a ~50–80% increase in lipophilicity [2]. This difference is sufficient to alter compound partitioning and biological activity profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Projected XLogP3-AA ≈ 1.5–1.8 (derived from methyl analog) |
| Comparator Or Baseline | 4-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline; XLogP3-AA = 1.0 |
| Quantified Difference | ~50–80% increase in XLogP |
| Conditions | Computed XLogP3-AA values from PubChem (release 2021.05.07) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME properties; the ethyl analog offers a distinct, quantifiably different profile for applications requiring altered membrane permeability.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19626855, 4-[(1-Methylpyrazol-4-yl)methoxy]aniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-_1-Methylpyrazol-4-yl_methoxy_aniline. View Source
- [2] Desideri, N., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. View Source
